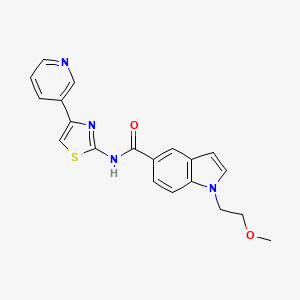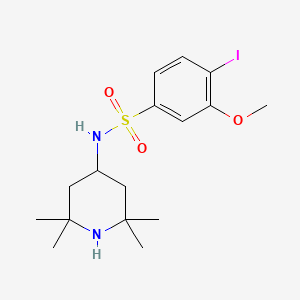![molecular formula C20H21N3O2S2 B15105615 (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15105615.png)
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a quinoline moiety, a morpholine ring, and a thiazolidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Quinoline Moiety: The quinoline group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a quinoline moiety, a morpholine ring, and a thiazolidinone core. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c24-19-17(14-16-5-1-4-15-6-2-7-21-18(15)16)27-20(26)23(19)9-3-8-22-10-12-25-13-11-22/h1-2,4-7,14H,3,8-13H2/b17-14- |
InChI Key |
QPPPDAOSARYALU-VKAVYKQESA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B15105537.png)
![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15105543.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15105551.png)
![6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105558.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B15105562.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B15105570.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105596.png)

![2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15105601.png)
![methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B15105609.png)
![7-benzyl-3-cyclopropyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105638.png)
